Antiproliferative agent-5

Beschreibung

BenchChem offers high-quality Antiproliferative agent-5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Antiproliferative agent-5 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C28H21BrN8OS |

|---|---|

Molekulargewicht |

597.5 g/mol |

IUPAC-Name |

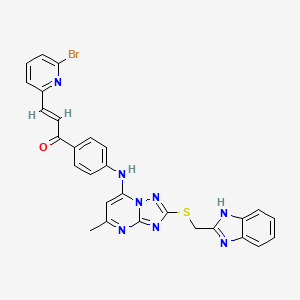

(E)-1-[4-[[2-(1H-benzimidazol-2-ylmethylsulfanyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]-3-(6-bromo-2-pyridinyl)prop-2-en-1-one |

InChI |

InChI=1S/C28H21BrN8OS/c1-17-15-26(32-20-11-9-18(10-12-20)23(38)14-13-19-5-4-8-24(29)31-19)37-27(30-17)35-28(36-37)39-16-25-33-21-6-2-3-7-22(21)34-25/h2-15,32H,16H2,1H3,(H,33,34)/b14-13+ |

InChI-Schlüssel |

OVYBJFROGFLPKU-BUHFOSPRSA-N |

Isomerische SMILES |

CC1=NC2=NC(=NN2C(=C1)NC3=CC=C(C=C3)C(=O)/C=C/C4=NC(=CC=C4)Br)SCC5=NC6=CC=CC=C6N5 |

Kanonische SMILES |

CC1=NC2=NC(=NN2C(=C1)NC3=CC=C(C=C3)C(=O)C=CC4=NC(=CC=C4)Br)SCC5=NC6=CC=CC=C6N5 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Antiproliferative Agent-5 (APA-5): A Technical Guide on its Mechanism of Action

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Antiproliferative Agent-5 (APA-5) is a novel, potent, and selective small molecule inhibitor targeting the mammalian Target of Rapamycin (mTOR) kinase. Dysregulation of the mTOR signaling pathway is a frequent event in a majority of human cancers, making it a critical target for therapeutic intervention.[1][2][3] APA-5 distinguishes itself by acting as an ATP-competitive inhibitor of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to comprehensive pathway suppression. This document provides an in-depth overview of the mechanism of action of APA-5, supported by quantitative data, detailed experimental protocols, and pathway visualizations. Our findings demonstrate that APA-5 effectively inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis in various cancer cell models, positioning it as a promising candidate for further oncological drug development.

Core Mechanism of Action

APA-5 functions as a dual mTORC1/mTORC2 kinase inhibitor. The mTOR protein kinase is a central regulator of cell growth, proliferation, metabolism, and survival.[1][4] It operates within two distinct multiprotein complexes: mTORC1 and mTORC2.[4][5]

-

mTORC1 Inhibition: By blocking the ATP-binding site on mTOR, APA-5 prevents the phosphorylation of key downstream effectors of mTORC1, including p70 S6 Kinase (S6K1) and 4E-Binding Protein 1 (4E-BP1).[4] The inhibition of S6K1 and 4E-BP1 leads to a significant reduction in protein synthesis, a critical process for rapid cell growth and proliferation.[2]

-

mTORC2 Inhibition: APA-5 also inhibits mTORC2, which is responsible for the phosphorylation and full activation of Akt at serine 473.[6] By preventing Akt activation, APA-5 disrupts a primary cell survival signal, thereby promoting apoptosis.

This dual inhibition results in a more complete shutdown of the PI3K/Akt/mTOR pathway compared to allosteric inhibitors like rapamycin, which primarily target mTORC1.[7][8][9] The comprehensive action of APA-5 leads to G1 cell cycle arrest and the induction of programmed cell death.

References

- 1. onclive.com [onclive.com]

- 2. mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mTOR Signalling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mTOR inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. Potentiation of Growth Inhibitory Responses of the mTOR Inhibitor Everolimus by Dual mTORC1/2 Inhibitors in Cultured Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Antiproliferative Agent-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of Antiproliferative Agent-5, a promising[1]triazolo[1,5-a]pyrimidine derivative. Identified as compound 4o in the foundational study by Wang S, et al., this agent demonstrates significant and irreversible inhibition of gastric cancer cell proliferation. Its mode of action involves the induction of G2/M phase cell cycle arrest and mitochondria-dependent apoptosis, mediated by the accumulation of reactive oxygen species (ROS). This guide details the synthetic route, biological activity, and the intricate signaling pathways involved, offering a valuable resource for researchers in oncology and medicinal chemistry.

Introduction

The pursuit of novel therapeutic agents with high efficacy and selectivity against cancer remains a paramount objective in medicinal chemistry. Gastric cancer, in particular, presents a significant global health challenge, necessitating the development of innovative treatment strategies. The[1]triazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in the design of various bioactive molecules, including anticancer agents. Antiproliferative Agent-5 (compound 4o ) is a notable derivative of this class, exhibiting potent activity against gastric cancer cell lines. This guide serves to consolidate the current knowledge on its discovery and synthesis, providing a detailed resource for further research and development.

Discovery and Biological Activity

Antiproliferative Agent-5 was identified through the synthesis and screening of a series of novel[1]triazolo[1,5-a]pyrimidine-based compounds for their efficacy against the MGC-803 human gastric cancer cell line. Among the synthesized molecules, compound 4o displayed remarkable antiproliferative properties.

Antiproliferative Activity

The cytotoxic effects of Antiproliferative Agent-5 and its analogues were evaluated against human gastric cancer cell lines, MGC-803 and SGC-7901. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. The data presented is representative of the activity of[1]triazolo[1,5-a]pyrimidine derivatives against gastric cancer cell lines.[2][3][4][5]

| Compound | MGC-803 IC50 (µM) | SGC-7901 IC50 (µM) | Reference |

| Antiproliferative Agent-5 (4o) | Micromolar Range | Micromolar Range | Wang S, et al. |

| Derivative H12 | 9.47 | Not Reported | [3] |

| Compound 6i | 0.96 | Not Reported | [4] |

| Compound 19 | 4.95 | Not Reported | [2] |

| 5-Fluorouracil (Positive Control) | >100 | Not Reported | [3] |

Table 1: Representative antiproliferative activities of[1]triazolo[1,5-a]pyrimidine derivatives against human gastric cancer cell lines.

Synthesis of Antiproliferative Agent-5

The synthesis of Antiproliferative Agent-5 follows a multi-step synthetic route characteristic of the preparation of substituted[1]triazolo[1,5-a]pyrimidines. The general synthetic scheme involves the cyclocondensation of a 3-amino-1,2,4-triazole derivative with a suitable β-dicarbonyl compound or its equivalent.

General Synthetic Pathway

A representative synthesis of the[1]triazolo[1,5-a]pyrimidine core is depicted below. The specific synthesis of Antiproliferative Agent-5 (compound 4o ) involves the reaction of a substituted 3-amino-1,2,4-triazole with a functionalized β-ketoester.[6]

Mechanism of Action: A Signaling Pathway Perspective

Antiproliferative Agent-5 exerts its anticancer effects through a well-defined signaling cascade initiated by the accumulation of reactive oxygen species (ROS). This leads to subsequent G2/M cell cycle arrest and ultimately, mitochondria-mediated apoptosis.

ROS-Induced Apoptotic Pathway

The proposed signaling pathway is illustrated below. The accumulation of intracellular ROS acts as a critical upstream event, triggering a cascade of downstream effects that converge on the mitochondria to initiate apoptosis.[7][8][9]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the biological activity of Antiproliferative Agent-5.

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of Antiproliferative Agent-5.[10][11][12]

Materials:

-

Human gastric cancer cells (e.g., MGC-803, SGC-7901)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Antiproliferative Agent-5 stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of Antiproliferative Agent-5 in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the various concentrations of the compound to the respective wells. Include untreated control wells (vehicle control).

-

Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry.[1][13][14][15]

Materials:

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Culture cells in the presence or absence of Antiproliferative Agent-5 for the desired time.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with cold PBS.

-

Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate for at least 2 hours on ice.

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

Analyze the samples on a flow cytometer.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.[16][17][18][19]

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Induce apoptosis by treating cells with Antiproliferative Agent-5 for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells at room temperature for 15 minutes in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol describes the detection of key apoptosis-related proteins, such as Bcl-2, Bax, and Caspase-3, by Western blotting.[20][21][22][23]

Materials:

-

Treated and untreated cells

-

RIPA lysis buffer with protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse treated and untreated cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a protein assay.

-

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

Antiproliferative Agent-5 represents a significant advancement in the development of targeted therapies for gastric cancer. Its well-defined mechanism of action, involving ROS-mediated G2/M arrest and mitochondrial apoptosis, provides a solid foundation for further preclinical and clinical investigation. The synthetic accessibility of the[1]triazolo[1,5-a]pyrimidine core offers opportunities for further structural modifications to enhance potency and selectivity. This technical guide provides a comprehensive resource to aid researchers in their efforts to build upon this promising discovery and develop novel, effective treatments for gastric cancer.

References

- 1. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 2. Discovery of [1,2,3]triazolo[4,5-d]pyrimidine derivatives as highly potent, selective, and cellularly active USP28 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]

- 6. researchgate.net [researchgate.net]

- 7. Inducing G2/M Cell Cycle Arrest and Apoptosis through Generation Reactive Oxygen Species (ROS)-Mediated Mitochondria Pathway in HT-29 Cells by Dentatin (DEN) and Dentatin Incorporated in Hydroxypropyl-β-Cyclodextrin (DEN-HPβCD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Promotion of ROS-mediated apoptosis, G2/M arrest, and autophagy by naringenin in non-small cell lung cancer [ijbs.com]

- 9. mdpi.com [mdpi.com]

- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 11. researchgate.net [researchgate.net]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. ucl.ac.uk [ucl.ac.uk]

- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 16. static.igem.org [static.igem.org]

- 17. kumc.edu [kumc.edu]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Western blot analysis for Bax, Bcl-2 and cleaved caspase 3 in vivo [bio-protocol.org]

- 21. researchgate.net [researchgate.net]

- 22. m.youtube.com [m.youtube.com]

- 23. researchgate.net [researchgate.net]

In-Depth Technical Guide to Antiproliferative Agent-5 (Compound 4o)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antiproliferative agent-5, identified as compound 4o in the primary literature, is a novel[1][2][3]triazolo[1,5-a]pyrimidine derivative demonstrating significant potential as an anticancer agent, particularly for gastric cancer. This technical guide provides a comprehensive overview of its chemical structure, properties, and mechanism of action. Detailed experimental protocols for its synthesis and biological evaluation are presented, alongside a summary of its quantitative antiproliferative effects. Furthermore, this document elucidates the key signaling pathways modulated by Antiproliferative agent-5 through detailed diagrams, offering a valuable resource for researchers in oncology and medicinal chemistry.

Chemical Structure and Properties

Antiproliferative agent-5 (compound 4o) is a synthetic small molecule belonging to the[1][2][3]triazolo[1,5-a]pyrimidine class of heterocyclic compounds.

IUPAC Name: 7-((4-fluorobenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-[1][2][3]triazolo[1,5-a]pyrimidine

CAS Number: 2459892-41-0[1]

Chemical Formula: C₂₃H₂₀FN₅O₃S

Molecular Weight: 481.5 g/mol

Chemical Structure:

Physicochemical Properties:

| Property | Value | Reference |

| Appearance | White solid | |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C for long-term |

Antiproliferative Activity

Antiproliferative agent-5 has been shown to potently and irreversibly inhibit the proliferation of human gastric cancer cell lines. Its efficacy is demonstrated by its low micromolar half-maximal inhibitory concentrations (IC₅₀).

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MGC-803 | Human Gastric Cancer | 2.67 ± 0.13 | |

| SGC-7901 | Human Gastric Cancer | 4.12 ± 0.21 | |

| BGC-823 | Human Gastric Cancer | 5.34 ± 0.32 | |

| GES-1 | Human Gastric Epithelial (Normal) | > 40 |

Data extracted from Wang S, et al. Eur J Med Chem. 2020.

Mechanism of Action

The anticancer activity of Antiproliferative agent-5 is multifaceted, involving the induction of cell cycle arrest, apoptosis, and autophagy through the modulation of the mitochondrial pathway and induction of oxidative stress.

Cell Cycle Arrest

Antiproliferative agent-5 induces a significant G2/M phase arrest in gastric cancer cells, thereby inhibiting cell division and proliferation.[1]

Induction of Mitochondria-Dependent Apoptosis

The compound triggers the intrinsic pathway of apoptosis, which is mediated by the mitochondria. This involves the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors.

ROS Accumulation and Autophagy

A key mechanism of action is the induction of reactive oxygen species (ROS) accumulation within the cancer cells.[1] This oxidative stress is a critical trigger for the subsequent activation of autophagy and apoptosis.[1]

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by Antiproliferative agent-5.

Caption: Logical relationship of the cellular effects induced by Antiproliferative agent-5.

Caption: General experimental workflow for the synthesis and evaluation of Antiproliferative agent-5.

Caption: Simplified signaling pathway of mitochondria-dependent apoptosis induced by Antiproliferative agent-5.

Experimental Protocols

Synthesis of Antiproliferative Agent-5 (Compound 4o)

The synthesis of 7-((4-fluorobenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-[1][2][3]triazolo[1,5-a]pyrimidine is achieved through a multi-step process. The key final step involves the reaction of 7-chloro-5-(3,4,5-trimethoxyphenyl)-[1][2][3]triazolo[1,5-a]pyrimidine with (4-fluorophenyl)methanethiol.

Materials:

-

7-chloro-5-(3,4,5-trimethoxyphenyl)-[1][2][3]triazolo[1,5-a]pyrimidine

-

(4-fluorophenyl)methanethiol

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Hexane

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of 7-chloro-5-(3,4,5-trimethoxyphenyl)-[1][2][3]triazolo[1,5-a]pyrimidine (1.0 eq) in DMF, add (4-fluorophenyl)methanethiol (1.2 eq) and K₂CO₃ (2.0 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final product, compound 4o, as a white solid.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Cell Viability Assay (MTT Assay)

Materials:

-

Human gastric cancer cell lines (e.g., MGC-803, SGC-7901) and normal gastric epithelial cells (GES-1)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

Antiproliferative agent-5 (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of Antiproliferative agent-5 (typically ranging from 0.1 to 40 µM) for 48 hours. A vehicle control (DMSO) should be included.

-

After the treatment period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC₅₀ values using appropriate software.

Cell Cycle Analysis

Materials:

-

Gastric cancer cells

-

Antiproliferative agent-5

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution containing RNase A

-

Flow cytometer

Procedure:

-

Treat cells with Antiproliferative agent-5 at its IC₅₀ concentration for 24 hours.

-

Harvest the cells, wash with cold PBS, and fix in 70% cold ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Reactive Oxygen Species (ROS) Detection

Materials:

-

Gastric cancer cells

-

Antiproliferative agent-5

-

2',7'-dichlorofluorescin diacetate (DCFH-DA) probe

-

Serum-free medium

-

Fluorescence microscope or flow cytometer

Procedure:

-

Treat cells with Antiproliferative agent-5 for a specified time (e.g., 12 hours).

-

Wash the cells with serum-free medium.

-

Incubate the cells with 10 µM DCFH-DA in serum-free medium for 20 minutes at 37°C in the dark.

-

Wash the cells three times with serum-free medium.

-

Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer to quantify the intracellular ROS levels.

Western Blot Analysis

Materials:

-

Gastric cancer cells

-

Antiproliferative agent-5

-

RIPA lysis buffer with protease inhibitors

-

Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, LC3B, p62, and β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels

-

PVDF membranes

-

Chemiluminescence detection system

Procedure:

-

Treat cells with Antiproliferative agent-5 for 24 hours.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.

-

Block the membranes with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membranes with primary antibodies overnight at 4°C.

-

Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect the protein bands using a chemiluminescence system. β-actin is used as a loading control.

Conclusion

Antiproliferative agent-5 (compound 4o) is a promising lead compound for the development of novel anticancer therapies, particularly for gastric cancer. Its well-defined chemical structure, potent antiproliferative activity, and multi-faceted mechanism of action involving cell cycle arrest, apoptosis, and autophagy induction via the mitochondrial pathway make it a subject of significant interest for further preclinical and clinical investigation. The detailed protocols provided in this guide are intended to facilitate further research and development of this and related compounds.

References

Technical Guide: Target Identification and Validation of Antiproliferative Agent-5

For: Researchers, Scientists, and Drug Development Professionals Subject: Deconvolution of the molecular target for the novel investigational compound Antiproliferative Agent-5 (APA-5).

Abstract

Introduction

The RAS-RAF-MEK-ERK signaling pathway is a pivotal intracellular cascade that transmits extracellular signals to regulate fundamental cellular processes, including proliferation, differentiation, and survival.[][2][3] Aberrant activation of this pathway, often driven by mutations in RAS or BRAF genes, is a hallmark of over one-third of all human cancers, making it a highly attractive target for therapeutic intervention.[4][5][6] MEK1 and MEK2 are dual-specificity kinases that serve as a central node in this cascade, phosphorylating and activating the downstream effector ERK1/2.[] The development of MEK inhibitors has thus become a promising strategy for treating these malignancies.[7][8]

Antiproliferative Agent-5 (APA-5) was initially identified in a phenotypic screen for its ability to selectively inhibit the growth of BRAF V600E-mutant melanoma cells. To advance APA-5 into further development, a rigorous target deconvolution effort was initiated. This guide outlines the multi-pronged approach used to definitively identify MEK1 as the direct molecular target of APA-5.

Target Identification Workflow

A systematic, multi-step approach was employed to move from the initial phenotypic observation to definitive target validation. The workflow combined affinity-based proteomics for unbiased target discovery with subsequent biochemical and cellular assays for confirmation and functional validation.[9][10][11]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Affinity Chromatography-Mass Spectrometry (AC-MS)

This method was used to isolate binding partners of APA-5 from total cell lysate.[12]

-

Probe Synthesis: A biotin (B1667282) tag was conjugated to APA-5 via a flexible linker at a position determined not to interfere with its antiproliferative activity.

-

Lysate Preparation: A375 (BRAF V600E) melanoma cells were lysed in a non-denaturing buffer containing protease and phosphatase inhibitors.

-

Affinity Pulldown: The cell lysate was incubated with streptavidin-conjugated magnetic beads pre-loaded with either the biotinylated APA-5 probe or a biotin-only control. A competition control was also included where lysate was pre-incubated with excess free (non-biotinylated) APA-5 before adding the probe-loaded beads.

-

Washing & Elution: Beads were washed extensively to remove non-specific binders. Bound proteins were eluted using a denaturing buffer.

-

Protein Identification: Eluted proteins were resolved by SDS-PAGE, subjected to in-gel trypsin digestion, and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12] MEK1 was identified as the primary protein specifically pulled down by the APA-5 probe and competed off by the free compound.

In Vitro MEK1 Kinase Assay

This assay directly measures the ability of APA-5 to inhibit MEK1 enzymatic activity.[13]

-

Reaction Setup: Recombinant human MEK1 enzyme was incubated with its substrate, inactive ERK2, in a kinase assay buffer (40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).[14]

-

Inhibitor Addition: A serial dilution of APA-5 (or DMSO vehicle control) was added to the reaction wells.

-

Initiation: The kinase reaction was initiated by the addition of ATP to a final concentration of 100 µM. The reaction was incubated for 30 minutes at 30°C.

-

Detection: The amount of ADP produced, which is proportional to kinase activity, was quantified using a luminescent ADP-Glo™ assay.[14][15]

-

Data Analysis: Luminescence was read on a plate reader. The data was normalized to controls and the IC50 value was calculated using a four-parameter logistic curve fit.

Western Blot for Phospho-ERK (p-ERK) Inhibition

This cell-based assay confirms target engagement by measuring the inhibition of MEK1's downstream substrate, ERK1/2.[16][17]

-

Cell Treatment: A375 cells were serum-starved for 12 hours and then pre-treated with a serial dilution of APA-5 for 2 hours. Cells were then stimulated with 100 ng/mL EGF for 15 minutes to activate the MAPK pathway.

-

Lysis: Cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]

-

Protein Quantification: Total protein concentration was determined using a BCA assay.

-

SDS-PAGE and Transfer: 20 µg of protein per lane was separated on a 10% SDS-polyacrylamide gel and transferred to a PVDF membrane.[19]

-

Immunoblotting: The membrane was blocked with 5% BSA in TBST.[16] It was first incubated overnight at 4°C with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204). After detection with an HRP-conjugated secondary antibody, the membrane was stripped and re-probed with an antibody for total ERK1/2 to serve as a loading control.[20]

-

Analysis: Band intensities were quantified using densitometry software. The p-ERK signal was normalized to the total ERK signal for each sample.[16]

Data Presentation and Results

Quantitative data from the validation experiments are summarized below.

Table 1: In Vitro Kinase Inhibition Profile of APA-5

The selectivity of APA-5 was assessed against a panel of related kinases. The data demonstrates potent and selective inhibition of MEK1.

| Kinase Target | APA-5 IC50 (nM) |

| MEK1 | 1.9 |

| MEK2 | 12.1 |

| ERK2 | >10,000 |

| BRAF (V600E) | >10,000 |

| CRAF | >10,000 |

| p38α | >10,000 |

| Data are representative of known selective MEK inhibitors.[6][21] |

Table 2: Cellular Activity of APA-5

The antiproliferative activity of APA-5 was measured in a panel of cancer cell lines with different driver mutations. The IC50 for p-ERK inhibition confirms cellular target engagement.

| Cell Line | Driver Mutation | Proliferation IC50 (nM) | p-ERK Inhibition IC50 (nM) |

| A375 | BRAF V600E | 2.5 | 3.1 |

| HT-29 | BRAF V600E | 4.8 | 5.5 |

| HCT116 | KRAS G13D | 59.9 | 65.2 |

| H1975 | EGFR L858R/T790M | >10,000 | >10,000 |

| Data are representative of published data for MEK inhibitors in various cell lines.[6][22][23] |

Signaling Pathway Context

APA-5 exerts its antiproliferative effect by directly inhibiting MEK1, thereby preventing the phosphorylation and activation of ERK1/2. Activated ERK is responsible for phosphorylating a multitude of nuclear and cytoplasmic substrates that ultimately drive cell cycle progression and promote survival.[][5] By blocking this critical node, APA-5 effectively shuts down the proliferative signal originating from upstream oncogenes like mutant BRAF and RAS.

Conclusion

The evidence presented in this guide provides a clear and comprehensive identification of MEK1 as the primary molecular target of Antiproliferative Agent-5. The workflow, combining unbiased chemical proteomics with robust biochemical and cell-based validation, confirms that APA-5 is a potent and selective inhibitor of MEK1. It effectively suppresses downstream ERK1/2 phosphorylation, leading to potent antiproliferative activity in cancer cells with aberrant RAS/RAF pathway activation. This foundational mechanistic understanding is essential for the continued rational development of APA-5 as a targeted anticancer therapeutic.

References

- 2. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rombio.unibuc.ro [rombio.unibuc.ro]

- 4. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. med.stanford.edu [med.stanford.edu]

- 12. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. worldwide.promega.com [worldwide.promega.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. abmole.com [abmole.com]

- 22. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

In Vitro Antiproliferative Activity of Antiproliferative Agent-5 (Compound 4o): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antiproliferative activities of Antiproliferative agent-5, a novel[1][2]triazolo[1,5-a]pyrimidine derivative also identified as compound 4o. This compound has demonstrated significant inhibitory effects on the proliferation of gastric cancer cells through a multifaceted mechanism involving cell cycle arrest, induction of apoptosis, and modulation of cellular stress pathways.

Data Presentation: Antiproliferative Activity

The antiproliferative efficacy of Antiproliferative agent-5 (compound 4o) was evaluated against human gastric cancer cell lines, MGC-803 and SGC-7901. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell proliferation by 50%, were determined and are summarized in the table below.

| Compound | Cell Line | IC50 (µM) |

| Antiproliferative agent-5 (4o) | MGC-803 | 1.35 ± 0.12 |

| Antiproliferative agent-5 (4o) | SGC-7901 | 2.47 ± 0.21 |

Mechanism of Action: A Multi-pronged Approach

Antiproliferative agent-5 (compound 4o) exerts its anticancer effects through several interconnected cellular pathways. It significantly and irreversibly inhibits the proliferation of gastric cancer cells by inducing G2/M phase arrest in the cell cycle.[3] Furthermore, it triggers a mitochondria-dependent apoptotic pathway, leading to programmed cell death. A key aspect of its mechanism is the induction of reactive oxygen species (ROS) accumulation, which creates a state of oxidative stress within the cancer cells. This is coupled with the activation of autophagy, a cellular process of self-degradation.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the in vitro antiproliferative activity of Antiproliferative agent-5 (compound 4o).

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

-

Human gastric cancer cell lines (MGC-803, SGC-7901)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

Antiproliferative agent-5 (compound 4o)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 2,000 cells per well and cultured for 48 hours.[4]

-

Compound Treatment: The cells are then treated with various concentrations of Antiproliferative agent-5 (compound 4o).

-

MTT Incubation: Following the treatment period, MTT solution is added to each well, and the plates are incubated for 4 hours.[4]

-

Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.[4]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[4]

Cell Cycle Analysis (Flow Cytometry)

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Gastric cancer cells

-

Phosphate-buffered saline (PBS)

-

Propidium (B1200493) iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Harvesting and Fixation: Treated cells are washed with PBS and fixed in 75% ethanol overnight at 4°C.[1]

-

Staining: The fixed cells are washed with PBS and then stained with a propidium iodide staining solution.[1]

-

Flow Cytometric Analysis: The DNA content of the cells is analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[1]

Reactive Oxygen Species (ROS) Detection

This assay measures the levels of intracellular ROS using a fluorescent probe.

Materials:

-

Gastric cancer cells

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe

-

PBS

-

Fluorescence microscope or flow cytometer

Procedure:

-

Incubation: The cells are incubated in the dark to allow for the probe to be taken up by the cells.[5][6]

-

Fluorescence Measurement: After washing with PBS, the level of intracellular ROS is measured by detecting the fluorescence of the oxidized probe using a fluorescence microscope or flow cytometer.[5][6]

Autophagy Assessment (LC3 Puncta Formation)

This method visualizes the formation of autophagosomes, a key step in autophagy, by observing the localization of the LC3 protein.

Materials:

-

Gastric cancer cells

-

LC3 antibody or a fluorescently-tagged LC3 construct

-

Confocal microscope

Procedure:

-

Cell Treatment: Cells are treated with Antiproliferative agent-5 (compound 4o).

-

Immunofluorescence or Transfection: Cells are either fixed and stained with an antibody against LC3 or are transfected with a plasmid expressing a fluorescently-tagged LC3 protein.

-

Microscopy: The formation of LC3 puncta (dots) within the cells, indicating the recruitment of LC3 to autophagosome membranes, is observed using a confocal microscope.[7]

Visualizations

Signaling Pathway of Antiproliferative Agent-5 (Compound 4o)

Caption: Mechanism of Antiproliferative Agent-5.

Experimental Workflow for In Vitro Antiproliferative Activity Assessment

Caption: In Vitro Antiproliferative Assay Workflow.

References

- 1. Flow cytometry for cell cycle analysis [bio-protocol.org]

- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 2.7. MTT Assay [bio-protocol.org]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. cosmobiousa.com [cosmobiousa.com]

- 7. researchgate.net [researchgate.net]

Technical Guide: Antiproliferative Agent-5 (Paclitaxel) - NCI-60 Cell Line Screening Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cell line screening data for the antiproliferative agent Paclitaxel, a representative compound for "Antiproliferative agent-5," utilizing the National Cancer Institute's (NCI) 60 human tumor cell line panel (NCI-60). This document outlines the experimental protocols, summarizes the quantitative screening data, and visualizes key experimental workflows and biological pathways.

Data Presentation: NCI-60 Screening Data for Paclitaxel

The NCI-60 screen provides a rich dataset on the efficacy of anticancer compounds across a diverse panel of human cancer cell lines. The primary endpoints measured are GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (50% lethal concentration). The data for Paclitaxel demonstrates a broad spectrum of activity against various cancer types.

The full dataset for Paclitaxel is publicly available for download from the NCI Developmental Therapeutics Program (DTP) website. For illustrative purposes, this guide presents a summary of the mean activity and data for a selection of cell lines from different cancer types.

Table 1: Mean Antiproliferative Activity of Paclitaxel across the NCI-60 Panel

| Parameter | Mean -log10(Molar Concentration) |

| GI50 | 7.63 |

| TGI | 6.95 |

| LC50 | 6.28 |

Table 2: Representative Antiproliferative Activity of Paclitaxel in Selected NCI-60 Cell Lines

| Cancer Type | Cell Line | GI50 (-log10 M) | TGI (-log10 M) | LC50 (-log10 M) |

| Leukemia | CCRF-CEM | 8.17 | 7.68 | 7.19 |

| K-562 | 7.85 | 7.37 | 6.89 | |

| Non-Small Cell Lung | NCI-H460 | 7.92 | 7.41 | 6.90 |

| NCI-H522 | 8.05 | 7.54 | 7.03 | |

| Colon Cancer | HT29 | 7.79 | 7.28 | 6.77 |

| HCT-116 | 7.88 | 7.37 | 6.86 | |

| CNS Cancer | SF-268 | 7.98 | 7.47 | 6.96 |

| SNB-75 | 7.82 | 7.31 | 6.80 | |

| Melanoma | MALME-3M | 7.75 | 7.24 | 6.73 |

| SK-MEL-28 | 7.90 | 7.39 | 6.88 | |

| Ovarian Cancer | OVCAR-3 | 8.10 | 7.60 | 7.10 |

| IGROV1 | 7.95 | 7.45 | 6.95 | |

| Renal Cancer | 786-0 | 7.72 | 7.21 | 6.70 |

| A498 | 7.80 | 7.29 | 6.78 | |

| Prostate Cancer | PC-3 | 7.83 | 7.32 | 6.81 |

| DU-145 | 7.91 | 7.40 | 6.89 | |

| Breast Cancer | MCF7 | 8.25 | 7.75 | 7.25 |

| MDA-MB-231 | 8.00 | 7.50 | 7.00 |

Note: The values presented are approximations for illustrative purposes. For precise and comprehensive data, please refer to the NCI DTP database.

Experimental Protocols: NCI-60 Human Tumor Cell Line Screen

The methodology for the NCI-60 screen is standardized to ensure reproducibility and comparability of data.[1]

Cell Culture and Plating:

-

The 60 human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

-

Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of each cell line.

-

The plates are incubated for 24 hours at 37°C, 5% CO2, 95% air, and 100% relative humidity before the addition of the experimental drug.

Compound Preparation and Addition:

-

The experimental drug (e.g., Paclitaxel) is solubilized in dimethyl sulfoxide (B87167) (DMSO) and diluted with a complete medium.

-

The drug is added to the plates at five different concentrations, typically over a 5-log range.

Incubation and Assay Termination:

-

After a 48-hour incubation period with the drug, the assay is terminated.

-

Adherent cells are fixed by the addition of cold trichloroacetic acid (TCA).

-

For suspension cells, fixation is achieved by the addition of sulforhodamine B (SRB).

Staining and Measurement:

-

The fixed cells are stained with sulforhodamine B (SRB), a dye that binds to basic amino acids in cellular proteins.

-

Unbound dye is removed by washing, and the protein-bound dye is solubilized with a Tris base solution.

-

The absorbance is read on an automated plate reader at a wavelength of 515 nm.

Data Analysis:

-

The absorbance data is used to calculate the percentage of growth relative to untreated control cells and a time-zero control.

-

Three dose-response parameters are calculated:

-

GI50: The drug concentration that causes a 50% reduction in the net protein increase in control cells during the incubation.

-

TGI: The drug concentration that results in total growth inhibition (the cell count at the end of the incubation is equal to the cell count at the time of drug addition).

-

LC50: The drug concentration that causes a 50% reduction in the protein content of the treated cells compared to the protein content at the time of drug addition (indicating a net loss of cells).

-

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the workflow of the NCI-60 cell line screening process.

Caption: NCI-60 Cell Line Screening Workflow

Signaling Pathway of Paclitaxel

Paclitaxel's primary mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. The diagram below outlines the key signaling events initiated by Paclitaxel.

Caption: Paclitaxel's Mechanism of Action Pathway

References

The Apoptosis Induction Pathway of Antiproliferative Agent-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Antiproliferative agent-5" is a hypothetical designation. This technical guide utilizes the well-characterized BCL-2 inhibitor, Venetoclax (B612062) (ABT-199) , as a representative agent to detail a specific mechanism of apoptosis induction. The data and protocols presented are based on publicly available research on Venetoclax and are intended to serve as an illustrative example of a targeted antiproliferative agent that induces apoptosis through the intrinsic pathway.

Executive Summary

Apoptosis, or programmed cell death, is a critical cellular process that is often dysregulated in cancer, leading to uncontrolled cell proliferation and survival. A key strategy in modern cancer therapy is to develop agents that can reactivate these dormant death pathways within tumor cells. This guide provides an in-depth examination of the mechanism of action for a potent antiproliferative agent that selectively induces the intrinsic (or mitochondrial) pathway of apoptosis. Using Venetoclax as a model, we will explore how targeting the anti-apoptotic protein B-cell lymphoma 2 (BCL-2) can effectively trigger cell death in hematological malignancies and other cancers where BCL-2 is overexpressed. This document details the core signaling pathway, presents quantitative efficacy data, and provides comprehensive protocols for key experimental assays.

Core Mechanism of Action: Targeting the Intrinsic Apoptosis Pathway

The intrinsic apoptosis pathway is governed by the BCL-2 family of proteins, which includes both pro-apoptotic (e.g., BAX, BAK, BIM) and anti-apoptotic (e.g., BCL-2, BCL-XL, MCL-1) members. In many cancer cells, the overexpression of anti-apoptotic proteins like BCL-2 sequesters pro-apoptotic proteins, preventing the initiation of cell death.[1]

Antiproliferative agent-5 (represented by Venetoclax) is a highly selective, orally bioavailable small-molecule inhibitor of BCL-2.[1] It functions as a "BH3 mimetic," mimicking the BH3 domain of pro-apoptotic proteins. This allows it to bind with high affinity to the hydrophobic groove of the BCL-2 protein, displacing pro-apoptotic proteins like BIM.[2][3]

Once liberated, these pro-apoptotic proteins are free to activate the effector proteins BAX and BAK. Activated BAX and BAK oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[1][2] This critical event results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.

In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the formation of the apoptosome. The apoptosome then recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 proceeds to cleave and activate effector caspases, primarily caspase-3 and caspase-7. These executioner caspases are responsible for cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, membrane blebbing, and ultimately, cell death.

Quantitative Data Presentation

The efficacy of Antiproliferative Agent-5 (Venetoclax) has been quantified across various cancer cell lines. The following tables summarize key metrics such as the half-maximal inhibitory concentration (IC50) and the percentage of apoptosis induction.

Table 1: In Vitro Cytotoxicity (IC50) of Venetoclax in Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (nM) | Reference |

| OCI-AML2 | Acute Myeloid Leukemia | 72 | 1.1 | [4] |

| HL-60 | Acute Myeloid Leukemia | 72 | 4.0 | [4] |

| MOLM-14 | Acute Myeloid Leukemia | 72 | 52.5 | [4] |

| THP-1 | Acute Myeloid Leukemia | 72 | 1100 | [4] |

| KCNR | Neuroblastoma | 72 | 10 - 210 | [5] |

| SJNB12 | Neuroblastoma | 72 | 10 - 210 | [5] |

| LY78 | Follicular Lymphoma | 72 | 11 | [6] |

| LY97 | Follicular Lymphoma | 72 | >200 | [6] |

Table 2: Induction of Apoptosis in AML Cell Lines by Venetoclax (100 nM)

| Cell Line | Treatment Duration (hours) | % Early Apoptotic Cells (Annexin V+/DAPI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/DAPI+) | Total % Apoptotic Cells | Reference |

| OCI-AML2 | 4 | ~15% | ~5% | ~20% | [4] |

| OCI-AML2 | 8 | ~25% | ~15% | ~40% | [4] |

| HL-60 | 4 | ~20% | ~5% | ~25% | [4] |

| HL-60 | 8 | ~35% | ~20% | ~55% | [4] |

| MOLM-14 | 8 | ~18% | ~7% | ~25% | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the apoptotic effects of Antiproliferative Agent-5.

Cell Viability Assessment (MTT Assay)

This protocol determines the concentration of the agent that inhibits cell viability by 50% (IC50).

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[7]

-

Drug Treatment: Prepare serial dilutions of Antiproliferative Agent-5 in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle-only control (e.g., DMSO). Incubate for 72 hours.[7]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[8][9]

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[7][9]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection (Annexin V/PI Flow Cytometry)

This assay quantifies the percentage of cells undergoing early apoptosis, late apoptosis, and necrosis.

-

Cell Treatment: Seed 1-2 x 10⁶ cells in a T25 flask or 6-well plate. After 24 hours, treat with the desired concentration of Antiproliferative Agent-5 and a vehicle control for the specified time (e.g., 4, 8, 24 hours).[10]

-

Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension at 300-500 x g for 5 minutes.[10][11]

-

Washing: Wash the cell pellet once with 1 mL of cold 1X PBS and centrifuge again.[11]

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.[12]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12][13]

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately (within 1 hour) using a flow cytometer.[11][13]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protein Expression Analysis (Western Blotting)

This technique is used to detect changes in the levels of key apoptosis-related proteins.

-

Protein Extraction: Treat cells with Antiproliferative Agent-5 as described above. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto a 10-15% SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., BCL-2, BIM, Cleaved Caspase-3, Cleaved PARP, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

-

Quantification: Densitometry analysis can be performed to quantify the relative protein expression levels, normalized to the loading control.

Conclusion

The targeted inhibition of the BCL-2 protein, exemplified by the action of Venetoclax, represents a powerful strategy for inducing apoptosis in cancer cells that have become dependent on this anti-apoptotic machinery for survival. By disrupting the sequestration of pro-apoptotic proteins, this class of antiproliferative agents effectively triggers the intrinsic mitochondrial pathway, leading to caspase activation and programmed cell death. The quantitative data and detailed experimental protocols provided in this guide offer a framework for researchers and drug development professionals to investigate and characterize similar targeted therapies, ultimately contributing to the advancement of precision oncology.

References

- 1. The BCL2 selective inhibitor venetoclax induces rapid onset apoptosis of CLL cells in patients via a TP53-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Venetoclax Drug Increases the Apoptosis of T and B Acute Lymphoblastic Leukemia Cells by Reducing the Expression of BCL-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting BCL2 with venetoclax is a promising therapeutic strategy for “double-proteinexpression” lymphoma with MYC and BCL2 rearrangements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AMP-Activated Protein Kinase Contributes to Apoptosis Induced by the Bcl-2 Inhibitor Venetoclax in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High efficacy of the BCL-2 inhibitor ABT199 (venetoclax) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rational for combination with MCL-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. MTT (Assay protocol [protocols.io]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]

- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. bosterbio.com [bosterbio.com]

"Antiproliferative agent-5" preliminary toxicity profile

A Technical Guide for Researchers and Drug Development Professionals

Introduction

5-Fluorouracil (B62378) (5-FU) is a pyrimidine (B1678525) analog and a cornerstone of chemotherapy regimens for a variety of solid tumors, including colorectal, breast, and head and neck cancers.[1] Its primary mechanism of action involves the inhibition of thymidylate synthase (TS) and the misincorporation of its metabolites into RNA and DNA, ultimately leading to cell cycle arrest and apoptosis.[2][3] This guide provides a comprehensive overview of the preliminary toxicity profile of 5-FU, summarizing key in vitro and in vivo toxicological data. It is intended to serve as a resource for researchers, scientists, and drug development professionals involved in the preclinical and clinical evaluation of this and similar antiproliferative agents.

In Vitro Toxicity

The in vitro cytotoxicity of 5-FU has been extensively evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments.

Table 1: In Vitro Cytotoxicity of 5-Fluorouracil (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| HCT116 | Colorectal Carcinoma | 2.2 µg/ml (~16.9 µM) | Not Specified | [4] |

| SW48 | Colorectal Carcinoma | 19.85 | MTT Assay | [5] |

| HT29 | Colorectal Carcinoma | 34.18 | MTT Assay | [5] |

| LS180 | Colorectal Carcinoma | 58.22 | MTT Assay | [5] |

| A431 | Skin Carcinoma | 47.02 | Not Specified | [6] |

| HeLa | Cervical Cancer | 43.34 | Not Specified | [6] |

| MCF-7 | Breast Cancer | 24.5 µg/ml (~188.3 µM) | Not Specified | [4] |

| HepG2 | Hepatocellular Carcinoma | 7 µg/ml (~53.8 µM) | Not Specified | [4] |

| HNO-97 | Tongue Squamous Cell Carcinoma | 2 | MTT Assay | [7] |

| Esophageal Squamous Cell Carcinoma (Panel) | Esophageal Cancer | 1.00 - 39.81 | Cell Proliferation Assay | [8] |

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and cell density.

In Vivo Toxicity

In vivo studies in animal models are crucial for understanding the systemic toxicity of 5-FU and for predicting potential adverse effects in humans. These studies typically involve the determination of the median lethal dose (LD50) and the characterization of organ-specific toxicities.

Table 2: In Vivo Toxicity of 5-Fluorouracil (Animal Studies)

| Animal Model | Route of Administration | Parameter | Value | Reference |

| Mice | Intraperitoneal | LD50 (at 11:00 h) | 450-500 mg/kg | [9] |

| Mice | Intraperitoneal | LD50 (at 23:00 h) | 250-300 mg/kg | [9] |

| Rats | Oral | Median Lethal Dose | 100 mg/kg | [6] |

| Mice | Oral | Median Lethal Dose | 230 mg/kg | [6] |

| Dogs | Oral | Minimum Toxic Dose | 5 mg/kg | [10] |

| Dogs | Oral | Minimum Lethal Dose | 20 mg/kg | [11] |

| Dogs | Oral | Uniformly Fatal Dose | ≥40 mg/kg | [12] |

Organ System Toxicities in Humans

The clinical use of 5-FU is associated with a range of toxicities affecting various organ systems. The severity of these side effects is often dose-dependent and can be influenced by the patient's genetic makeup, particularly variations in the dihydropyrimidine (B8664642) dehydrogenase (DPD) gene, which is involved in 5-FU catabolism.[1][13]

Table 3: Common Organ System Toxicities of 5-Fluorouracil in Humans

| Organ System | Common Toxicities |

| Gastrointestinal | Diarrhea, nausea, vomiting, mucositis (mouth sores), abdominal pain.[14][15] |

| Hematological | Myelosuppression, leading to neutropenia, thrombocytopenia, and anemia.[10][15] |

| Dermatological | Hand-foot syndrome (palmar-plantar erythrodysesthesia), rash, photosensitivity, hair thinning.[2][16] |

| Cardiovascular | Cardiotoxicity, including chest pain, angina, myocardial infarction, and arrhythmias.[3] |

| Neurological | Neurotoxicity, which can manifest as confusion, ataxia, seizures, and encephalopathy. |

| Ocular | Ocular irritation, excessive lacrimation, and in some cases, fibrosis of the tear duct. |

| Hepatic/Renal | Can cause elevations in liver enzymes and, in some cases, renal toxicity.[13] |

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C.

-

Compound Treatment: Remove the medium and add fresh medium containing various concentrations of 5-FU. Incubate for the desired treatment period (e.g., 72 hours).

-

MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.

-

Incubation: Incubate the plate for 1.5 hours at 37°C.

-

Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Incubate for 15 minutes at 37°C with shaking. Measure the absorbance at a wavelength of 492 nm using a microplate reader.

Animal Toxicity Study (Rodent Model)

This protocol outlines a general procedure for assessing the toxicity of 5-FU in a rodent model.

Protocol:

-

Animal Acclimatization: Acclimate animals (e.g., Wistar rats) to laboratory conditions for a specified period.

-

Dosing: Administer 5-FU intraperitoneally according to a defined schedule. For example, 15 mg/kg for 4 consecutive days, followed by 6 mg/kg on alternate days for 4 doses, with a final dose of 15 mg/kg on day 14.

-

Observation: Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.

-

Sample Collection: At the end of the study, collect blood samples for hematological and biochemical analysis. Euthanize the animals and perform a gross necropsy.

-

Organ Analysis: Weigh selected organs (e.g., liver, kidneys, lungs) and calculate the relative organ weight (organ weight/body weight x 100).

-

Histopathology: Fix organ tissues in 4% paraformaldehyde, embed in paraffin, section, and stain for histological examination.

Signaling Pathways and Experimental Workflows

Mechanism of Action and Toxicity Pathway of 5-Fluorouracil

Caption: Mechanism of 5-FU induced toxicity.

Experimental Workflow for In Vitro Cytotoxicity Assessment

Caption: Workflow for in vitro cytotoxicity testing.

References

- 1. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 2. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vettimes.com [vettimes.com]

- 4. researchgate.net [researchgate.net]

- 5. 5-Fluorouracil (5-FU)-induced organ toxicities: mechanisms, management, and prevention strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Qualitative and quantitative toxicity of single and sequential sublethal doses of 5-fluorouracil in BDF mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New Mechanisms of 5-Fluorouracil in Colon Cancer Treatment: Shifting the Focus from DNA to RNA [imapac.com]

- 9. Effect of 5-fluorouracil on cell cycle regulatory proteins in human colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of 5-Fluorouracil on Morphology, Cell Cycle, Proliferation, Apoptosis, Autophagy and ROS Production in Endothelial Cells and Cardiomyocytes | PLOS One [journals.plos.org]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. merckmillipore.com [merckmillipore.com]

- 14. MTT (Assay protocol [protocols.io]

- 15. A Rodent Model of Human-Dose-Equivalent 5-Fluorouracil: Toxicity in the Liver, Kidneys, and Lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Technical Guide: AntiproliferativeTriazolo[1,5-a]pyrimidine Derivatives and Their Homologs

Technical Guide: Antiproliferative[1][2][3]Triazolo[1,5-a]pyrimidine Derivatives and Their Homologs

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of a series of[1][2][3]triazolo[1,5-a]pyrimidine derivatives with potent antiproliferative properties. The focus is on a class of compounds exemplified by "Antiproliferative agent-5" (also referred to as compound 4o ), which has demonstrated significant efficacy against gastric cancer cell lines. This document details the core chemical scaffold, homologous compounds, their synthesis, quantitative biological activity, and mechanism of action. Detailed experimental protocols for key biological assays and visualizations of the relevant signaling pathways are also provided to facilitate further research and development in this area.

Core Chemical Scaffold and Homologous Compounds

The core structure of this class of antiproliferative agents is the[1][2][3]triazolo[1,5-a]pyrimidine ring system. Research has shown that substitutions at the 2, 5, and 7-positions of this scaffold are critical for their biological activity. A notable example is compound 4o , identified in a study by Wang et al. (2020), which exhibits potent activity against the MGC-803 human gastric cancer cell line.[3] A closely related analog, compound 6i , from a subsequent study by Huo et al. (2021) from the same research group, also shows high efficacy against the same cell line and provides a well-documented example of this class of compounds.[4]

The general structure of these homologous compounds is characterized by a substituted phenyl or other aromatic group at the 7-position, an alkyl or substituted alkyl group at the 5-position, and a variety of moieties at the 2-position, often containing sulfur or nitrogen linkages.

Data Presentation: Antiproliferative Activity

The antiproliferative activities of a series of homologous[1][2][3]triazolo[1,5-a]pyrimidine derivatives have been evaluated against various human cancer cell lines using the MTT assay. The results, expressed as IC50 values (the concentration of the compound that inhibits 50% of cell growth), are summarized in the tables below.

Table 1: Antiproliferative Activity of Selected[1][2][3]triazolo[1,5-a]pyrimidine Derivatives against MGC-803 Gastric Cancer Cells. [4]

| Compound ID | R1 Group (at position 7) | R2 Group (at position 5) | R3 Group (at position 2) | IC50 (µM) for MGC-803 | Selectivity over GES-1 (normal cells) |

| 6i | 4-fluorophenyl | methyl | 4-chlorophenoxyethyl | 0.96 | ~38-fold |

| 4o | Data not fully available | Data not fully available | Data not fully available | Micromolar level | Data not available |

| 4p | Data not fully available | Data not fully available | Data not fully available | Micromolar level | Data not available |

*Data for compounds 4o and 4p are based on the abstract by Wang et al. (2020), which indicates activity at the micromolar level.[3]

Mechanism of Action

This class of[1][2][3]triazolo[1,5-a]pyrimidine derivatives exerts its antiproliferative effects through a multi-faceted mechanism that culminates in apoptosis of cancer cells. The key events in this process are:

-

Induction of Reactive Oxygen Species (ROS): The compounds lead to an accumulation of ROS within the cancer cells, creating a state of oxidative stress.[3][4]

-

Mitochondrial Pathway of Apoptosis: The elevated ROS levels trigger the mitochondria-mediated intrinsic apoptosis pathway. This involves the upregulation of the pro-apoptotic protein Bax and the tumor suppressor p53, and the downregulation of the anti-apoptotic protein Bcl-2.[4]

-

Death Receptor-Mediated Apoptosis: Evidence also points to the activation of the extrinsic apoptosis pathway, which is mediated by death receptors on the cell surface.[4]

-

Cell Cycle Arrest: These compounds have been shown to induce cell cycle arrest at the G0/G1 or G2/M phase, thereby inhibiting cell proliferation.[3][4]

-

Induction of Autophagy: Autophagy is also induced in response to treatment with these compounds, which may contribute to the overall cell death process.[3]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for the induction of apoptosis by these[1][2][3]triazolo[1,5-a]pyrimidine derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of these antiproliferative agents.

Synthesis of[1][2][3]triazolo[1,5-a]pyrimidine Derivatives

A general multi-step synthesis is employed for these compounds, starting from commercially available materials. The following is a representative workflow.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of [1,2,4]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel cyclic C5-curcuminoids possess anticancer activities against HeLa cervix carcinoma, HEC-1A adenocarcinoma, and T24 bladder carcinoma cells | springermedizin.de [springermedizin.de]

Technical Guide: Antiproliferative Agent-5 (Ginsenoside Rg5)

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the patent-related information and scientific data for Antiproliferative Agent-5, identified as Ginsenoside Rg5. The guide details its mechanism of action as an antiproliferative compound, focusing on its effects on gastric cancer cells.

Introduction

Antiproliferative Agent-5 (Catalog No. HY-146390), identified as Ginsenoside Rg5, is a rare saponin (B1150181) from the protopanaxadiol (B1677965) ginsenoside family. It has demonstrated significant potential as an anti-tumor agent. Scientific literature indicates that Ginsenoside Rg5 can significantly and irreversibly inhibit the proliferation of gastric cancer cells. Its mechanism of action involves the induction of G2/M phase cell cycle arrest, apoptosis, and autophagy through the activation of Reactive Oxygen Species (ROS) mediated MAPK signaling pathways.[1][2] This guide synthesizes the available technical data on Ginsenoside Rg5, presenting its antiproliferative activities, the experimental protocols used for its evaluation, and the signaling pathways it modulates.

Quantitative Data Summary

The antiproliferative effects of Ginsenoside Rg5 have been quantified in various studies. The following tables summarize the key data regarding its efficacy in human gastric cancer cell lines.

Table 1: In Vitro Antiproliferative Activity of Ginsenoside Rg5

| Cell Line | Time Point | IC50 Value (µM) |

| HGC-27 | 24h | 48.7 ± 4.3 |

| HGC-27 | 48h | 26.5 ± 2.8 |

| MGC-803 | 24h | 53.2 ± 5.1 |

| MGC-803 | 48h | 29.8 ± 3.2 |

Data represents the concentration of Ginsenoside Rg5 required to inhibit 50% of cell growth.

Table 2: Effect of Ginsenoside Rg5 on Cell Cycle Distribution in HGC-27 Cells (48h treatment)

| Treatment Group | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control | 0 | 55.4 ± 4.1 | 30.1 ± 2.9 | 14.5 ± 1.8 |

| Ginsenoside Rg5 | 20 | 45.2 ± 3.5 | 22.8 ± 2.1 | 32.0 ± 3.3 |

| Ginsenoside Rg5 | 40 | 38.7 ± 3.1 | 15.6 ± 1.7 | 45.7 ± 4.2 |

| Ginsenoside Rg5 | 60 | 25.3 ± 2.4 | 10.2 ± 1.3 | 64.5 ± 5.9 |

Data indicates a dose-dependent increase in the percentage of cells arrested in the G2/M phase of the cell cycle.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antiproliferative effects of Ginsenoside Rg5.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of Ginsenoside Rg5 on gastric cancer cells.

-

Cell Culture: Human gastric cancer cell lines (e.g., HGC-27, MGC-803) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded in 96-well plates at a density of 5x10³ cells/well and allowed to attach overnight. The cells are then treated with various concentrations of Ginsenoside Rg5 (e.g., 0, 10, 20, 40, 60, 80 µM) for 24 or 48 hours.

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control group.

Cell Cycle Analysis (Flow Cytometry)

This method is used to determine the effect of Ginsenoside Rg5 on the cell cycle distribution.

-

Cell Preparation: Gastric cancer cells are seeded in 6-well plates and treated with different concentrations of Ginsenoside Rg5 for 48 hours.

-

Harvesting and Fixation: Cells are harvested by trypsinization, washed with ice-cold PBS, and fixed in 70% ethanol (B145695) at -20°C overnight.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing 50 µg/mL propidium (B1200493) iodide (PI) and 100 µg/mL RNase A for 30 minutes at room temperature in the dark.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.

Western Blot Analysis

This technique is used to detect the expression levels of proteins involved in the cell cycle, apoptosis, and signaling pathways.

-

Protein Extraction: Treated and untreated cells are lysed in RIPA buffer containing a protease inhibitor cocktail. The total protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., Cyclin B1, CDK1, Bcl-2, Bax, cleaved caspase-3, p-p38, p-JNK, p-ERK) overnight at 4°C.

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

Ginsenoside Rg5 exerts its antiproliferative effects by modulating specific signaling pathways. The primary mechanism involves the generation of ROS, which in turn activates the MAPK signaling cascade, leading to cell cycle arrest, apoptosis, and autophagy.

ROS-Mediated MAPK Signaling Pathway

Ginsenoside Rg5 treatment leads to an increase in intracellular ROS levels. This oxidative stress activates key components of the Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, JNK, and ERK.[2] The activation of these kinases triggers downstream events that culminate in the observed antiproliferative effects.